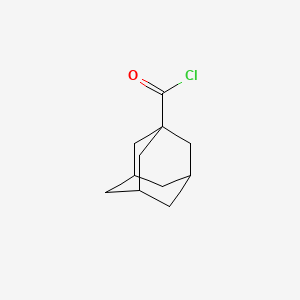

1-Adamantanecarbonyl chloride

描述

Significance of Adamantane (B196018) Derivatives in Contemporary Chemical Research

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the smallest diamondoid, possessing a rigid, cage-like structure. publish.csiro.auresearchgate.net This distinct architecture imparts several desirable properties to its derivatives, making them highly valuable in various scientific fields. publish.csiro.aursc.org

In medicinal chemistry, the bulky and lipophilic nature of the adamantane scaffold is utilized to modify the properties of drug candidates. researchgate.netnih.gov Incorporating an adamantyl group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often enhancing its therapeutic activity. researchgate.netnih.gov The rigid framework allows for precise positioning of functional groups to interact effectively with biological targets. publish.csiro.aupublish.csiro.au Consequently, adamantane derivatives have found applications as antiviral agents, in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease, and as antitumor agents. publish.csiro.auresearchgate.netrsc.org

Beyond pharmaceuticals, adamantane derivatives are crucial in materials science and catalysis. Their structural stability and well-defined geometry are exploited in the development of new polymers, nanomaterials, and organocatalysts. researchgate.netrsc.org The unique properties of adamantane make it a key component in the synthesis of specialized chemicals and functional materials. dakenchem.comresearchgate.net

The Acyl Chloride Functional Group: Foundational Principles and Reactivity Context

1-Adamantanecarbonyl chloride is characterized by the acyl chloride functional group (-COCl). dakenchem.comsavemyexams.com Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. chemistrytalk.org This substitution dramatically increases the compound's reactivity.

The high reactivity of acyl chlorides stems from the electronic properties of the functional group. chemistrystudent.com Both the oxygen and chlorine atoms are highly electronegative, withdrawing electron density from the carbonyl carbon. chemistrytalk.orgchemistrystudent.com This makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. chemistrytalk.orgstudyrocket.co.uk The chloride ion is also an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. studyrocket.co.uk

Due to their reactivity, acyl chlorides are versatile intermediates in organic synthesis. numberanalytics.com They are not typically found in nature and are synthesized in the lab, commonly by reacting a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). savemyexams.comchemistrystudent.comstudyrocket.co.uk These reactions must be carried out under anhydrous (water-free) conditions, as acyl chlorides react vigorously with water to hydrolyze back to the corresponding carboxylic acid. savemyexams.comchemistrystudent.com

The primary reactions of acyl chlorides involve nucleophilic acyl substitution, where a nucleophile replaces the chlorine atom. chemistrytalk.orgnumberanalytics.com This class of reactions allows for the efficient synthesis of a wide range of other functional groups, including:

Esters: by reaction with alcohols. savemyexams.comchemistrystudent.com

Amides: by reaction with ammonia (B1221849) or primary/secondary amines. savemyexams.comchemistrystudent.com

Carboxylic acids: by hydrolysis with water. savemyexams.comchemistrystudent.com

This high reactivity makes acyl chlorides, including this compound, powerful tools for constructing new carbon-oxygen and carbon-nitrogen bonds. numberanalytics.com

Overview of Key Research Domains for this compound

The combination of the stable, bulky adamantane cage and the highly reactive acyl chloride function makes this compound a valuable reagent in several key research domains. dakenchem.com It serves as a primary building block for introducing the adamantane moiety into a diverse array of molecules. guidechem.com

Key Properties of this compound:

| Property | Value |

| CAS Number | 2094-72-6 dakenchem.com |

| Molecular Formula | C₁₁H₁₅ClO dakenchem.com |

| Molecular Weight | 198.69 g/mol dakenchem.com |

| Appearance | White to off-white crystalline solid dakenchem.comavantorsciences.com |

| Melting Point | 49-51 °C (lit.) chemicalbook.comsigmaaldrich.com |

| Boiling Point | 135-136 °C at 10 mmHg (lit.) chemicalbook.comsigmaaldrich.com |

Primary research applications include:

Pharmaceutical Synthesis: It is a critical intermediate for synthesizing Active Pharmaceutical Ingredients (APIs). dakenchem.com By reacting it with various amines and alcohols, researchers can create a library of adamantane-containing amides and esters for drug discovery programs. dakenchem.comguidechem.com For instance, it is used to prepare adamantanamides, which are explored for their therapeutic potential. google.com

Organic Synthesis and Catalysis: As a robust acylating agent, it is used in reactions like Friedel-Crafts acylation to attach the adamantoyl group to aromatic rings, often in the presence of a catalyst like indium metal. guidechem.comchemicalbook.comlookchem.com This allows for the synthesis of complex adamantyl ketones. lookchem.com

Biomaterials and Nanotechnology: Research has shown its use in modifying biomolecules and nanomaterials. It has been used to prepare amine-modified oligodeoxynucleotides for the fabrication of DNA microarrays and as an efficient capping reagent for DNA synthesis. chemicalbook.comsigmaaldrich.comscbt.com Furthermore, it has been employed in the surface modification of nanodiamonds for drug delivery applications and in the preparation of nanoparticles aimed at killing cancer cells. ottokemi.comnih.gov

Polymer Chemistry: The compound is used in creating polymers with unique properties. For example, it can be reacted with hydroxyl groups on nanodiamonds to create a foundation for building hyperbranched polymer composites. nih.gov

The versatility of this compound ensures its continued importance as a research chemical for developing innovative compounds in medicinal chemistry, materials science, and organic synthesis. dakenchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

adamantane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBQYWIOHFTKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175108 | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-72-6 | |

| Record name | 1-Adamantanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantanecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanecarbonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Adamantanecarbonyl Chloride

Conventional Synthetic Routes

The traditional and most widely employed method for synthesizing 1-adamantanecarbonyl chloride involves the direct chlorination of 1-adamantanecarboxylic acid. This transformation is achieved using a variety of inorganic acid chlorides.

Carboxylic Acid Chlorination Techniques

The conversion of 1-adamantanecarboxylic acid to its corresponding acyl chloride is typically accomplished by reacting it with a chlorinating agent. chemguide.co.uklibretexts.org The general principle of these reactions is the replacement of the carboxylic acid's hydroxyl (-OH) group with a chlorine atom. chemguide.co.uk Several common reagents are utilized for this purpose, each with its own advantages and specific reaction conditions.

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for this conversion. The reaction between 1-adamantanecarboxylic acid and thionyl chloride produces this compound, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture. chemguide.co.ukkhanacademy.org The reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions. orgsyn.org Sometimes, a catalyst such as pyridine (B92270) or N,N-dimethylformamide (DMF) is added to accelerate the reaction. masterorganicchemistry.com

Phosphorus Pentachloride (PCl₅): Another effective chlorinating agent is phosphorus(V) chloride. It reacts with carboxylic acids, including 1-adamantanecarboxylic acid, usually at room temperature, to yield the acyl chloride. chemguide.co.uk The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk Separation of the desired acyl chloride from the liquid byproduct, phosphoryl chloride, typically requires fractional distillation. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and highly effective alternative for this transformation. The reaction is often performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) and is catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.org The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the final product. orgsyn.org

| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often refluxed. Catalytic pyridine or DMF can be used. orgsyn.orgmasterorganicchemistry.com | SO₂(g), HCl(g) chemguide.co.uk | Gaseous byproducts are easily removed. chemguide.co.uk | Reagent is corrosive and reacts violently with water. orgsyn.org |

| Phosphorus Pentachloride (PCl₅) | Typically in the cold, no solvent required. chemguide.co.uk | POCl₃(l), HCl(g) chemguide.co.uk | Reaction is often rapid and occurs at room temperature. | Liquid byproduct (POCl₃) requires separation by distillation. chemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), catalytic DMF, room temperature. orgsyn.org | CO(g), CO₂(g), HCl(g) orgsyn.org | All byproducts are gaseous, simplifying purification. Milder conditions. orgsyn.org | Higher cost compared to thionyl chloride. |

Advanced Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient chemical processes. This has led to the exploration of advanced synthetic methodologies for the preparation of acyl chlorides, including this compound.

Explorations in Sustainable and Green Chemistry Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves exploring less hazardous reagents, minimizing waste, and using environmentally benign solvents.

One approach involves the use of bio-based solvents. For instance, the solvent Cyrene™, derived from cellulose, has been investigated as a sustainable alternative to traditional dipolar aprotic solvents like DMF and dichloromethane for the synthesis of amides from acid chlorides. orgsyn.org While this research focuses on the reaction of a pre-formed acid chloride, it highlights a trend towards using greener solvents in related chemical transformations.

Another relevant development is the creation of more environmentally friendly protocols for reactions involving adamantane (B196018) derivatives. A simple and green synthesis for calcium adamantanecarboxylate has been reported, demonstrating the potential for developing more sustainable routes to adamantane-based compounds. rsc.org Future research may focus on adapting such green principles to the direct synthesis of this compound, for example, by using solid-supported reagents to simplify purification and minimize waste.

Catalytic Pathways for Acyl Chloride Formation

Catalytic methods offer a more efficient and atom-economical route to chemical synthesis. Research in this area has led to the development of catalytic systems for the conversion of carboxylic acids to their corresponding chlorides.

A notable example is the use of a formamide (B127407) catalyst in conjunction with cyanuric chloride (trichlorotriazine, TCT). This method allows for the transformation of carboxylic acids into acid chlorides, which can then be used to form amides and esters. rsc.org This catalytic approach is highly cost-effective as it uses TCT, an inexpensive reagent, in sub-stoichiometric amounts. rsc.org The proposed mechanism involves the formation of a Vilsmeier-Haack-type reagent as an intermediate. rsc.org This methodology represents a significant improvement over traditional methods that require stoichiometric amounts of often hazardous reagents.

Furthermore, a patented process describes the continuous preparation of carbonyl chlorides from carboxylic acids and phosgene (B1210022). google.com This method utilizes a stationary phase composed of a catalytic adduct of phosgene and an N,N-disubstituted formamide. google.com By immobilizing the catalyst, this process allows for a continuous flow system, potentially offering advantages in terms of scalability and safety for industrial production.

| Approach | Key Features | Potential Advantages | Relevance to this compound |

|---|---|---|---|

| Sustainable/Green Chemistry | Use of bio-based solvents (e.g., Cyrene™), development of eco-friendly protocols for adamantane derivatives. orgsyn.orgrsc.org | Reduced environmental impact, use of renewable resources, minimized waste. | Provides a framework for developing greener synthetic routes to this compound. |

| Catalytic Acyl Chloride Formation (Formamide/TCT) | Uses catalytic formylpyrrolidine (FPyr) and sub-stoichiometric amounts of trichlorotriazine (B8581814) (TCT). rsc.org | Cost-effective, improved waste balance, high functional group compatibility. rsc.org | A directly applicable, more sustainable method for the synthesis of this compound. |

| Catalytic Acyl Chloride Formation (Phosgene/Stationary Catalyst) | Continuous process using phosgene and a stationary catalytic adduct with an N,N-disubstituted formamide. google.com | Suitable for continuous industrial production, potentially enhanced safety. | An alternative catalytic pathway, particularly for large-scale synthesis. |

Reactivity and Mechanistic Studies of 1 Adamantanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

As an acyl chloride, 1-adamantanecarbonyl chloride is highly reactive toward nucleophiles. The reaction proceeds through a characteristic nucleophilic addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In this two-step process, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. byjus.comlibretexts.org Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl double bond is reformed, resulting in the substitution product. masterorganicchemistry.combyjus.com The high reactivity of acyl chlorides like this compound stems from the strong inductive electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

This compound readily reacts with a variety of nucleophiles such as alcohols, phenols, amines, and thiols to produce the corresponding 1-adamantane derivatives. researchgate.netcolab.ws These reactions are fundamental examples of nucleophilic acyl substitution and are widely used to introduce the bulky and lipophilic adamantyl moiety into different molecular scaffolds.

The general mechanism involves the attack of the heteroatom's lone pair (from the alcohol, amine, or thiol) on the carbonyl carbon of the acyl chloride. chemistrytalk.org This is typically followed by the elimination of a chloride ion and a proton to yield the final, stable product. The reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) gas that is formed. iitm.ac.in

Research has demonstrated the synthesis of previously unknown 1-adamantanecarboxylic acid esters, amides, and thioesters through these reactions with functionally substituted nucleophiles. researchgate.net

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile Class | Nucleophile Example | Product Class |

|---|---|---|

| Alcohols | R-OH | Ester (R-O-CO-Adamantyl) |

| Phenols | Ar-OH | Phenyl Ester (Ar-O-CO-Adamantyl) |

| Amines | R-NH2 | Amide (R-NH-CO-Adamantyl) |

This table summarizes the general outcomes of nucleophilic acyl substitution with this compound.

This compound plays a crucial role as an activating or capping agent in the hydrogen-phosphonate (H-phosphonate) method of oligonucleotide synthesis. umich.eduscbt.com In this process, it reacts with a nucleoside H-phosphonate monoester in the presence of a base like pyridine to form a mixed anhydride (B1165640) intermediate. biocompare.comottokemi.comsigmaaldrich.comsigmaaldrich.com

This mixed anhydride is highly reactive and serves to activate the phosphorus center for subsequent coupling with the 5'-hydroxyl group of another nucleoside, forming the internucleotidic H-phosphonate diester linkage. semanticscholar.org The bulky adamantyl group makes the reagent effective. This compound was introduced as an alternative to the more commonly used pivaloyl chloride for this purpose. umich.edusemanticscholar.org The condensation reactions are efficiently activated by adamantane (B196018) carbonyl chloride. chimia.ch In some protocols, this reaction is also used as a "capping" step to block unreacted 5'-hydroxyl groups and prevent the formation of failure sequences during automated DNA synthesis. vulcanchem.com For instance, a competing esterification of alcohols by this compound can be suppressed if it is added as a solution in pyridine at 0 °C during the synthesis of certain complex molecules. nih.gov

Electrophilic Acylation Reactions

In these reactions, this compound acts as the electrophile, specifically as an acylating agent, to introduce the adamantoyl group onto a nucleophilic substrate, typically a carbon atom. This process is a type of electrophilic substitution.

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. iitk.ac.inwikipedia.org The reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from the acyl chloride. libretexts.orgsigmaaldrich.com

An interesting and milder variation of this reaction employs indium metal as a catalyst. This compound has been shown to be a good substrate for the Friedel-Crafts acylation of activated aromatic compounds like anisole (B1667542) in the presence of indium. biocompare.comsigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com Indium(III) acts as a soft Lewis acid that can activate unsaturated systems. syncatmeth.es The mechanism likely involves the formation of an acylium ion or a highly reactive acyl chloride-indium complex, which then attacks the electron-rich aromatic ring. jk-sci.com This indium-catalyzed method offers a chemoselective and efficient route to aryl adamantyl ketones under relatively mild conditions. sigmaaldrich.comsyncatmeth.es

Table 2: Indium-Catalyzed Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|

This table shows a specific example of an indium-catalyzed Friedel-Crafts reaction.

This compound can be used to acylate carbon atoms that are rendered acidic by adjacent electron-withdrawing groups (C-H acids). A notable application is the synthesis of 1-adamantyl methyl ketone, a key intermediate for antiviral drugs like rimantadine (B1662185). researchgate.net

An efficient method involves the reaction of this compound with diethyl malonate in the presence of solid sodium hydroxide. researchgate.net In this reaction, the base generates a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the acyl chloride. This forms an intermediate keto diester. Subsequent hydrolysis of this intermediate in an acidic medium, followed by decarboxylation, yields the final 1-adamantyl methyl ketone. researchgate.net This approach provides a direct route from the acyl chloride to the corresponding methyl ketone.

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The reactivity of acyl chlorides can be extended to powerful carbon-carbon bond-forming cross-coupling reactions through the use of transition metal catalysts, most notably palladium.

The acyl Sonogashira reaction is a variant of the standard Sonogashira coupling that joins an acyl chloride with a terminal alkyne. mdpi.comlibretexts.org This reaction is catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. wikipedia.org It has been demonstrated that this compound, despite being a sterically hindered aliphatic acyl chloride, can participate effectively in this reaction. For example, its coupling with phenylacetylene, catalyzed by palladium nanoparticles supported on single-walled carbon nanotubes (SWNT-PdNPs), yields the corresponding alkynyl ketone in high yield (84%) at a mild temperature of 50°C. researchgate.net This demonstrates the utility of transition metal catalysis in overcoming the steric bulk of the adamantyl group to form new carbon-carbon bonds.

Table 3: Acyl Sonogashira Coupling of this compound

| Acyl Chloride | Alkyne | Catalyst System | Product | Yield |

|---|

This table details a specific example of a transition metal-catalyzed cross-coupling reaction.

Photoredox Cross-Coupling with Potassium Alkoxymethyltrifluoroborates for α-Alkoxyketone Synthesis

A visible-light-mediated, single-electron-transfer (SET) photoredox cross-coupling reaction has been developed for the synthesis of α-alkoxyketones from acyl chlorides and potassium alkoxymethyltrifluoroborates. acs.orgnih.gov This method utilizes an iridium photoredox catalyst in conjunction with a nickel catalyst to achieve the coupling under mild, operationally simple conditions. acs.orgnih.gov The reaction is notable for its broad substrate scope and high functional group tolerance. acs.org

In this protocol, various aliphatic and aromatic acyl chlorides are effectively coupled with a range of potassium alkoxymethyltrifluoroborates. nih.gov The steric hindrance of the acyl chloride does not impede the reaction; for instance, the sterically demanding this compound was successfully coupled with potassium benzyloxymethyltrifluoroborate to afford the corresponding α-alkoxyketone in an excellent 85% yield. acs.org This transformation represents a significant expansion of the photoredox/nickel dual catalytic paradigm, providing a unique method for coupling alkylboron reagents with acyl chlorides to form complex ketones in a single step from stable starting materials. acs.orgnih.gov

The general procedure involves the use of an iridium photocatalyst, such as Ir[dF(CF₃)ppy]₂(bpy)PF₆, which, upon excitation with visible light, initiates the single-electron transfer process. acs.org This dual catalytic system avoids the harsh conditions often required in traditional cross-coupling reactions. nih.gov

Table 1: Photoredox Cross-Coupling of this compound

| Coupling Partner | Product | Catalyst System | Yield |

| Potassium benzyloxymethyltrifluoroborate | 2-(Benzyloxy)-1-(adamantan-1-yl)ethan-1-one | Photoredox/Nickel Dual Catalysis | 85% acs.org |

Synergistic Photoredox/Nickel Coupling with Secondary Alkyltrifluoroborates for Dialkyl Ketone Synthesis

Visible light photoredox/nickel dual catalysis has been successfully employed for the cross-coupling of acyl chlorides with potassium secondary alkyltrifluoroborates to synthesize dialkyl ketones. acs.org This method provides a mild and efficient alternative to traditional approaches that often rely on reactive alkylmetallic nucleophiles. acs.org The protocol is based on a single-electron-mediated alkyl transfer, which allows for the coupling of a wide variety of acyl chlorides with structurally diverse secondary alkyltrifluoroborates. acs.org

The reaction demonstrates excellent functional group compatibility and is effective even for sterically challenging substrates. acs.org Notably, the sterically hindered this compound was coupled with potassium cyclohexyltrifluoroborate under the optimal conditions, yielding the desired dialkyl ketone, (adamantan-1-yl)(cyclohexyl)methanone, in a 60% yield. acs.orglookchem.com This result highlights the robustness of the method for synthesizing highly congested ketones. The catalytic cycle is believed to involve a Ni(0)/Ni(II)/Ni(III)/Ni(I) sequence, facilitated by the iridium photocatalyst. oaepublish.comprinceton.edu

Table 2: Synergistic Photoredox/Nickel Coupling of this compound

| Coupling Partner | Product | Catalyst System | Yield |

| Potassium cyclohexyltrifluoroborate | (Adamantan-1-yl)(cyclohexyl)methanone | Ir-photoredox/Nickel | 60% acs.org |

Derivatization and Cyclization Reactions

In Situ Generation and Reaction of Adamantane-1-carbonylisothiocyanate for Thiourea (B124793) Derivatives

Thiourea derivatives containing the adamantane scaffold can be effectively synthesized from this compound via the in situ generation of adamantane-1-carbonylisothiocyanate. mdpi.comresearchgate.netconicet.gov.ar This common method involves reacting this compound with a thiocyanate (B1210189) salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in a dry solvent like acetone. mdpi.comresearchgate.netuobaghdad.edu.iq

The reaction mixture is typically heated under reflux to facilitate the formation of the isothiocyanate intermediate. mdpi.com After the formation of adamantane-1-carbonylisothiocyanate, a primary amine, such as a substituted aniline, is added to the reaction mixture. mdpi.comresearchgate.net The subsequent nucleophilic addition of the amine to the isothiocyanate group proceeds smoothly, often with continued reflux, to yield the corresponding 1-(adamantane-1-carbonyl)-3-substituted thiourea derivative. mdpi.comconicet.gov.ar The resulting thioureas are often solids that can be purified by recrystallization. mdpi.com This two-step, one-pot procedure is an efficient way to access a diverse library of adamantane-containing thioureas. mdpi.comuobaghdad.edu.iqnih.gov

Table 3: Synthesis of Thiourea Derivatives from this compound

| Reagents | Intermediate | Final Product Class | Reaction Conditions |

| 1. KSCN2. Substituted Aniline | Adamantane-1-carbonylisothiocyanate | 1-(Adamantane-1-carbonyl)-3-substituted thioureas | 1. Reflux in dry acetone2. Addition of amine, reflux mdpi.comconicet.gov.ar |

Condensation with Hydrazine (B178648) Hydrate to Form Hydrazide–Hydrazones

Adamantane-containing hydrazide-hydrazones are synthesized in a two-stage process starting from this compound. mdpi.com The first step involves the synthesis of 1-adamantanecarboxylic acid hydrazide. mdpi.com This is achieved by reacting this compound with hydrazine hydrate, typically in a solvent such as ethanol, and heating the mixture under reflux. mdpi.com The resulting hydrazide precipitates upon cooling and can be purified by recrystallization. mdpi.com

In the second stage, the purified 1-adamantanecarboxylic acid hydrazide is subjected to a condensation reaction with various aldehydes or ketones. mdpi.commdpi.com This reaction is also commonly carried out in refluxing ethanol. mdpi.com The condensation yields the final hydrazide–hydrazone derivatives, which possess the adamantane carbonyl moiety linked to a hydrazone functional group. mdpi.commdpi.comnih.gov This sequential method allows for the synthesis of a wide array of hydrazide-hydrazones by varying the aldehyde or ketone used in the final step. mdpi.comnih.gov

Table 4: Synthesis of Hydrazide-Hydrazones from this compound

| Step | Reactants | Product |

| 1 | This compound, Hydrazine hydrate | 1-Adamantanecarboxylic acid hydrazide mdpi.com |

| 2 | 1-Adamantanecarboxylic acid hydrazide, Aldehyde or Ketone | Hydrazide–hydrazone of 1-adamantanecarboxylic acid mdpi.commdpi.com |

Synthesis of Adamantane-Containing Heterocycles: Oxadiazoles from Arylamidoximes

Adamantane-containing 1,2,4-oxadiazoles can be synthesized from this compound and arylamidoximes. researchgate.netresearchgate.net The synthesis proceeds through an O-acylamidoxime intermediate. researchgate.netresearchgate.net In the first step, this compound is reacted with a diversity of substituted arylamidoximes to form these O-acylamidoxime intermediates. researchgate.net

The subsequent step involves the cyclization of the O-acylamidoxime. researchgate.net This transformation can be efficiently achieved under microwave irradiation, which promotes the dehydration and ring-closure to afford the 3-aryl-5-adamantane-1,2,4-oxadiazole derivatives. researchgate.netnih.gov A one-pot, two-step methodology has also been developed, proving to be a viable and efficient protocol for generating these heterocyclic compounds. researchgate.net

Table 5: Synthesis of Adamantane-Containing Oxadiazoles

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | This compound, Arylamidoxime | O-Acylamidoxime researchgate.net | O-acylation |

| 2 | O-Acylamidoxime | 3-Aryl-5-adamantane-1,2,4-oxadiazole researchgate.net | Cyclization (e.g., via microwave irradiation) researchgate.netnih.gov |

Oxidative Functionalization Studies

The oxidative functionalization of this compound is prominently demonstrated through the photoredox-mediated cross-coupling reactions discussed previously. These modern synthetic methods utilize visible light and photocatalysts to generate radical intermediates from otherwise stable precursors, enabling novel bond formations under mild conditions.

The synergistic photoredox/nickel dual catalytic systems represent a key area of these oxidative studies. acs.org As detailed in section 3.3.2, this approach facilitates the coupling of the acyl chloride with secondary alkyltrifluoroborates to form sterically hindered dialkyl ketones. acs.org Similarly, the photoredox cross-coupling with potassium alkoxymethyltrifluoroborates (section 3.3.1) to yield α-alkoxyketones is another prime example of oxidative functionalization. acs.org In these transformations, a single-electron transfer (SET) from the excited photocatalyst effectively oxidizes the organoboron species, initiating the catalytic cycle that results in the acylation product. acs.orgacs.org These studies showcase how oxidative strategies can be harnessed to expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures.

Selective Hydroxylation of Adamantane Derivatives with this compound as Substrate

The selective hydroxylation of the adamantane cage is a reaction of significant interest due to the utility of hydroxylated adamantane derivatives as intermediates in the synthesis of pharmaceuticals and advanced materials. gifu-u.ac.jp While direct selective hydroxylation of the adamantane moiety within this compound itself is not extensively documented, related studies on adamantane derivatives provide insight into the reactivity and potential pathways for such transformations. Research has generally focused on the hydroxylation of the adamantane hydrocarbon, its simpler alcohol derivatives, or the use of the adamantane-1-carbonyl group as a directing element for reactions on other molecules.

A notable area of research is the microbial hydroxylation of adamantane and its derivatives. Studies have identified specific microorganisms, such as Streptomyces griseoplanus, that can hydroxylate adamantane with high regioselectivity. gifu-u.ac.jp For instance, microbial systems have been optimized for the hydroxylation of adamantane to 1-adamantanol, and subsequently to 1,3-adamantanediol (B44800). gifu-u.ac.jp This enzymatic approach highlights a potential route for the selective hydroxylation of the adamantane scaffold, which could theoretically be applied to derivatives like this compound, provided the acyl chloride group can be protected or is tolerated by the enzymatic system.

In synthetic chemistry, the focus has often been on using the 1-adamantanecarbonyl group as an auxiliary to direct the functionalization of other parts of a molecule. For example, a method for the ortho-C–H borylation of diphenylamines has been developed where the adamantane-1-carbonyl group directs the reaction. This borylated intermediate can then be converted to a hydroxyl group, achieving a directed hydroxylation of the diphenylamine (B1679370) scaffold. acs.org A similar strategy has been described for the C-H borylation and subsequent hydroxylation of benzenethiols, again using the adamantane-1-carbonyl group as a directing auxiliary. acs.orgnih.gov In these cases, this compound is used as a reagent to install the directing group, but the hydroxylation occurs on the substrate to which it is attached, not on the adamantane cage itself.

The research findings on the yields for the conversion of 3-hydroxyadamantane-1-carboxylic acid to 1,3-adamantanediol are summarized in the table below.

| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |

| 3-Hydroxyadamantane-1-carboxylic acid | 1. Thionyl chloride2. Triethylamine-water | 1,3-Adamantanediol | up to 95 | up to 99 | acs.org |

This table showcases a practical and scalable synthesis that proceeds through an adamantane acyl chloride intermediate to afford a hydroxylated adamantane product in high yield and purity. acs.org While not a direct hydroxylation of the C-H bonds of this compound, it represents a key reactivity study of a closely related functionalized adamantane acyl chloride.

Applications in Advanced Organic Synthesis and Material Sciences

1-Adamantanecarbonyl Chloride as a Key Organic Building Block

This compound, also known as adamantane-1-carbonyl chloride, is a versatile intermediate in organic synthesis, valued for its unique, rigid, and bulky tricyclic adamantane (B196018) core. dakenchem.comscispace.com This structure imparts desirable properties such as thermal stability, hydrophobicity, and high density to the molecules it is incorporated into. mdpi.comresearchgate.net As a highly reactive acyl chloride, it serves as a fundamental building block for introducing the adamantyl moiety into a wide range of organic compounds. dakenchem.com

Its primary utility lies in its ability to readily react with nucleophiles. For instance, it reacts with alcohols and amines to form the corresponding adamantane esters and amides, respectively. dakenchem.com It is also a suitable substrate for Friedel-Crafts acylation reactions, enabling the introduction of the adamantylcarbonyl group to aromatic rings. sigmaaldrich.comchemicalbook.com This reactivity makes it a cornerstone in the synthesis of various specialty chemicals and pharmaceutical intermediates. dakenchem.com The adamantane backbone often enhances the stability and functionality of the resulting compounds. dakenchem.com

The compound is typically synthesized from adamantane-1-carboxylic acid, often by reaction with thionyl chloride, which converts the carboxylic acid into the more reactive acyl chloride. dakenchem.commdpi.com This transformation is a key step that unlocks the synthetic potential of the adamantane core, allowing for its incorporation into more complex molecular architectures. dakenchem.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₅ClO dakenchem.com |

| Molecular Weight | 198.69 g/mol dakenchem.comsigmaaldrich.com |

| Appearance | White to almost white crystalline solid dakenchem.comchemicalbook.com |

| CAS Number | 2094-72-6 dakenchem.com |

| Melting Point | 49-51 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 135-136 °C at 10 mmHg chemicalbook.comsigmaaldrich.com |

Synthesis of Bioactive and Functionally Modified Molecules

Preparation of Amine-Modified Oligodeoxynucleotides for DNA Microarrays

This compound plays a crucial role in the postsynthetic modification of oligodeoxynucleotides (ODNs), which is essential for the fabrication of DNA microarrays. sigmaaldrich.comchemicalbook.comguidechem.com DNA microarrays require the immobilization of ODNs onto a solid surface, often achieved by creating a stable covalent bond between the ODN and the surface. Amine-modified ODNs are frequently used for this purpose.

In this context, this compound is used as an efficient capping reagent in the hydrogen-phosphonate (H-phosphonate) method of DNA synthesis. sigmaaldrich.comchemicalbook.comottokemi.com It reacts with triethylammonium (B8662869) isopropylphosphite to form a mixed anhydride (B1165640). sigmaaldrich.comchemicalbook.comottokemi.com This anhydride serves to cap any unreacted 5'-hydroxyl groups on the growing ODN chain during synthesis, preventing the formation of failure sequences. sigmaaldrich.comchemicalbook.com The bulky adamantyl group provides an effective block, ensuring that only the desired full-length ODNs are produced. This method is a key step in producing the high-quality, amine-functionalized ODNs necessary for reliable DNA microarray fabrication. chemicalbook.comsigmaaldrich.comguidechem.com

Derivatization to Schiff Bases and Investigations of Isomerism

This compound serves as a precursor for the synthesis of various adamantane-containing compounds, including those that can be further derivatized into Schiff bases. Schiff bases, characterized by the azomethine or imine group (>C=N-), are a class of compounds with a wide range of biological activities and applications in chemistry. nih.govias.ac.innih.gov

The synthesis pathway often involves first converting this compound into an intermediate that contains a primary amine. For example, it can be used to synthesize adamantane-1-carbohydrazide. mdpi.comechemcom.com This hydrazide can then undergo condensation reactions with various aldehydes and ketones to form hydrazide-hydrazone derivatives, which are a type of Schiff base. mdpi.comresearchgate.net

The rigid and bulky nature of the adamantane group can influence the stereochemistry and isomerism of the resulting Schiff bases. nih.gov Isomerism in Schiff bases can be a critical factor in their biological activity, and the adamantane moiety can be used to probe these structure-activity relationships. nih.gov Researchers have synthesized series of Schiff bases incorporating the adamantane scaffold to investigate their potential as antibacterial, antifungal, and anticancer agents. echemcom.comresearchgate.net

Table 2: Examples of Schiff Base Precursors from this compound

| Precursor | Synthesis from this compound | Subsequent Reaction |

|---|---|---|

| N-o-tolylcycloadamantanecarboxamide | Reaction with o-toluidine. rsc.org | Further steps to produce 2-adamantane-1H-indol-5-amine, a precursor for urea/thiourea (B124793) derivatives. rsc.org |

| Adamantane-1-carbohydrazide | Reaction with hydrazine (B178648) hydrate. mdpi.com | Condensation with aldehydes or ketones to form hydrazide-hydrazones. mdpi.comresearchgate.net |

Incorporation into Peroxide Group-Containing Adamantane Derivatives

The reactivity of this compound allows for its use in the synthesis of more complex adamantane derivatives, including those containing peroxide groups. These compounds are of interest for their potential applications in materials science and as initiators in polymerization reactions.

While direct reaction of this compound with a peroxide source is not the typical route, it can be used to create precursors that are then modified to include a peroxide functionality. For example, this compound can be converted to 1-adamantyl methyl ketone. mdpi.com This ketone can then undergo reactions, such as Baeyer-Villiger oxidation, to introduce a peroxide or peroxy-like linkage.

Site-Selective Acylation in Oligosaccharide Assembly: Role of the Adamantyl Directing Group

In the complex field of carbohydrate chemistry, achieving site-selective functionalization is a significant challenge. The adamantyl group, introduced via reagents like this compound or through S-adamantyl glycosides, has emerged as a powerful directing group for site-selective acylation in oligosaccharide synthesis. researchgate.netnih.govnih.gov

Research has shown that a sterically bulky S-adamantyl group can direct the acylation to a specific hydroxyl group on a sugar ring, often the C2 position in S-glycosides. researchgate.netnih.govnih.gov This selectivity is attributed to dispersion interactions between the C-H bonds of the adamantyl group and the π-system of a cationic acylated catalyst. researchgate.netnih.gov This non-covalent interaction positions the acylating agent preferentially at one hydroxyl group over others, even when they are of similar reactivity.

This method streamlines the synthesis of complex oligosaccharides by minimizing the need for multiple protection and deprotection steps. researchgate.netnih.govresearchgate.net The use of the adamantyl group as a directing element represents a significant advance in synthetic carbohydrate chemistry, enabling more efficient assembly of biologically important glycans. nih.gov

Table 3: Site-Selectivity in Acylation Directed by Adamantyl Group

| Substrate Type | Position of Acylation | Key Interaction | Reference |

|---|---|---|---|

| S-glycosides | C2 position | Dispersion interactions between adamantyl C-H and catalyst π-system. | researchgate.netnih.govnih.gov |

| 1,2-trans-diols | Site-selective | Chiral catalyst and adamantyl directing group. | nih.gov |

Preparation of 1-Adamantyl Methyl Ketone as a Key Intermediate

1-Adamantyl methyl ketone is a valuable synthetic intermediate used in the production of various pharmaceuticals, including the antiviral drug rimantadine (B1662185). lookchem.com this compound is a key starting material for the efficient synthesis of this ketone. mdpi.com

The synthesis is typically achieved through the reaction of this compound with an organometallic reagent, such as methylmagnesium iodide (a Grignard reagent) or dimethylcadmium. mdpi.com The use of a catalyst, such as copper(I) chloride, can be employed to facilitate the reaction with the Grignard reagent and improve the yield of the ketone while minimizing the formation of the tertiary alcohol by-product from double addition. mdpi.com Another approach involves reacting this compound with a cuprate (B13416276) reagent like lithium dimethylcuprate.

This transformation provides a straightforward route to 1-adamantyl methyl ketone, which can then be converted through reductive amination or other methods to produce rimantadine and other bioactive molecules. google.com

Table 4: Synthesis of 1-Adamantyl Methyl Ketone

| Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Methylmagnesium iodide | CuCl, Diethyl ether, 0 °C to room temp. | 1-Adamantyl methyl ketone | mdpi.com |

Construction of Complex 1,2-Disubstituted Adamantane Frameworks

This compound serves as a versatile and crucial starting material for the synthesis of complex 1,2-disubstituted adamantane frameworks, which are sought after for their unique stereochemical properties and potential applications in medicinal chemistry and materials science. mdpi.com The inherent reactivity of the acyl chloride group allows for its conversion into a variety of functional groups, facilitating the construction of these sterically demanding structures.

One significant strategy involves the reaction of this compound with organometallic reagents. For instance, its reaction with specific organometallic compounds is a key step in preparing primary tert-alkyl amines, such as certain rimantadine analogues, which are 1,2-disubstituted adamantanes. nih.gov Another approach involves the intramolecular Friedel-Crafts reaction. openstax.orglibretexts.org This method can be used to prepare 1,2-annulated aza-heterocyclic adamantane derivatives, where the 1-adamantyl cation, generated from a precursor made using this compound, acts as the electrophile in an intramolecular aromatic substitution. mdpi.com

Furthermore, this compound has been employed in the synthesis of novel inorganic-organic hybrid frameworks. A notable example is its reaction with 1,1,2,2-tetrakis(tri-tert-butylsilyl)dilithodisilane, which yields 1,1,2-tris(tri-tert-butylsilyl)-3-(1-adamantyl)disilacyclopropene. mdpi.comacs.org This reaction constructs a strained, three-membered ring fused to the adamantane cage, creating a unique 1,2-disubstituted system containing silicon atoms. mdpi.comacs.org

The conversion of adamantane-based dicarboxylic acids into 1,2-disubstituted derivatives also highlights the utility of related acyl chlorides. For example, a specific dicarboxylic acid can be treated with thionyl chloride to form an acyl chloride, which then undergoes ring closure to yield a 1,2-disubstituted adamantane derivative. mdpi.com

Table 1: Examples of 1,2-Disubstituted Adamantane Frameworks from this compound

| Starting Material(s) | Reagent/Reaction Type | Resulting Framework | Reference(s) |

| This compound | Organometallic Reagent | 1-Adamantyl tert-alkyl amines | nih.gov |

| (t-Bu₃Si)₂SiLi₂ | This compound | 1,1,2-tris(tri-tert-butylsilyl)-3-(1-adamantyl)disilacyclopropene | mdpi.comacs.org |

| Noradamantyl carbaldehyde derivative | Intramolecular Friedel-Crafts | 1,2-Annulated aza-heterocyclic adamantanes | mdpi.com |

Functionalization of Polymeric Nanoparticles

The adamantane moiety, prized for its lipophilicity and rigid, three-dimensional structure, can be readily attached to various substrates via this compound to create functionalized molecules for applications in materials science and nanomedicine. A primary application is the surface functionalization of polymeric nanoparticles, which often leverages the strong and specific non-covalent host-guest interactions between adamantane and cyclodextrin (B1172386).

This strategy allows for the modular assembly of complex nanoscale systems. For example, this compound is used to couple an adamantane group to peptides, such as the antimicrobial peptide ubiquicidin (B1575653) (UBI₂₉₋₄₁). nih.gov This adamantane-functionalized peptide can then form a complex with cyclodextrin-based nanoparticles. This supramolecular approach has been validated for delivering chemical cargo to living cells, such as bacteria, in vivo. nih.gov

In a similar vein, the hydroxyl groups of nanodiamonds have been reacted with this compound to yield adamantane-functionalized nanodiamonds (ND-Ad). These can then interact with β-cyclodextrin-containing hyperbranched polymers to form composite materials with potential for drug delivery. The same principle applies to carbon nanotubes (CNTs), which can be functionalized with hydroxyl groups and subsequently reacted with this compound to form CNT-Ad, enabling host-guest interactions with β-cyclodextrin-modified polymers for cancer drug delivery systems.

The reactivity of this compound is also exploited in creating novel polymers for advanced materials. It has been used in the synthesis of a novel compound containing both adamantane and fluorine groups (AEAF) from bisphenol AF. cnrs.fr This monomer is then copolymerized with bisphenol A cyanate (B1221674) ester to produce resins with modified properties, demonstrating the role of the adamantyl group in tuning the characteristics of the final material. cnrs.fr

Table 2: Applications of this compound in Nanoparticle Functionalization

| Nanoparticle/Polymer Type | Functionalization Strategy | Purpose/Application | Reference(s) |

| Peptides (e.g., UBI₂₉₋₄₁) | Amidation with this compound, then host-guest assembly with cyclodextrin nanoparticles. | In vivo targeting of bacteria. | nih.gov |

| Nanodiamonds (NDs) | Reaction with hydroxyl groups to form ND-Ad, then complexation with β-CD-polymers. | Drug delivery systems. | |

| Carbon Nanotubes (CNTs) | Reaction with hydroxyl groups to form CNT-Ad, then complexation with β-CD-polymers. | Controlled cancer drug delivery. | |

| Bisphenol AF | Esterification with this compound to create a functional monomer. | Synthesis of modified cyanate ester resins with specific interfacial properties. | cnrs.fr |

Catalytic Methodologies Utilizing this compound

Enantioselective syn-Diamination of Alkenes

The enantioselective vicinal diamination of alkenes is a powerful transformation for synthesizing chiral 1,2-diamines, which are crucial building blocks in medicinal chemistry and asymmetric catalysis. nih.govnih.gov While direct use of this compound in these specific reactions is not prominently documented, the principles of stereocontrol demonstrated by bulky groups like adamantyl are highly relevant to the catalysts employed in these transformations.

A leading method for this transformation involves a chiral organoselenium catalyst. nih.govchemrxiv.org In this process, a chiral diselenide catalyst is oxidized in situ to generate a reactive electrophilic selenium species. This species coordinates with the alkene in the enantiodetermining step to form a chiral seleniranium ion. A bifunctional nucleophile, such as an N,N'-bistosyl urea, then attacks the intermediate. nih.gov The reaction proceeds through a Se(II)/Se(IV) redox cycle and results in the syn-addition of the two nitrogen groups across the double bond. nih.govnih.gov

The success of these catalytic systems hinges on the structure of the chiral catalyst, which creates a specific environment to control the facial selectivity of the initial attack on the alkene. acs.orgmdpi.com Chiral hypervalent iodine catalysts have also been developed for stereoselective intramolecular diaminations, operating on a similar principle of activating the alkene within a chiral pocket to control the stereochemical outcome. nih.gov The design of these catalysts often incorporates sterically demanding groups to effectively shield one face of the coordinated alkene, thereby directing the nucleophilic attack and achieving high enantioselectivity. acs.orgnih.gov

Influence of Bulky Adamantyl Moiety on Reaction Stereocontrol

The adamantyl group, often introduced via reagents like this compound, is a powerful tool for influencing stereocontrol in asymmetric catalysis due to its exceptional steric bulk and rigid, well-defined three-dimensional structure. ub.edukaist.ac.kr Its role is not merely as a passive bulky group but as a critical design element in creating a highly specific chiral environment around a catalytic center. nih.govresearchgate.net

Computational studies, particularly Density Functional Theory (DFT), have provided significant insight into how the adamantyl group exerts stereocontrol. In Ti(salen) catalyzed cycloadditions, for example, the adamantyl groups on the salicylaldehyde (B1680747) moieties are crucial for establishing a well-defined chiral pocket. nih.gov They constrain the geometry of the catalyst, and this distortion is a primary source of stereochemical control, directing how the substrate can approach the active site. nih.gov Similarly, in rhodium-catalyzed C-H insertion reactions, the adamantyl groups on N-phthalimido ligands are computationally modeled to strike a balance between providing sufficient steric hindrance for stereodifferentiation without completely blocking the reaction. chemrxiv.org

The steric influence of the adamantyl group has been effectively harnessed in the design of P-stereogenic diphosphine ligands for Rh-catalyzed asymmetric hydrogenation. ub.edu Computational design and experimental results show that incorporating adamantyl substituents leads to high enantioselectivities because the sterically demanding groups create significant steric hindrance, dictating the trajectory of the approaching substrate. ub.edu

However, the effect of steric bulk is nuanced. In certain rare-earth metal-catalyzed asymmetric reactions, increasing the steric hindrance of a chiral ligand by replacing a tert-butyl group with a more demanding 1-adamantyl group led to a decrease in enantiocontrol. chinesechemsoc.org This demonstrates that optimal stereoselectivity is achieved through a precise match between the steric and electronic properties of the catalyst, substrate, and the transition state geometry, rather than by simply maximizing steric bulk. chinesechemsoc.orgacs.org The adamantyl group, therefore, provides a key structural motif that can be used to systematically probe and optimize these complex interactions to achieve high levels of stereocontrol. ub.edunih.gov

Computational and Theoretical Chemistry Investigations

Quantum-Chemical Calculations: Elucidation of Reaction Energetics and Isomer Stabilities

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of molecules containing the adamantane-1-carbonyl group. Such studies are often performed on derivatives like 1-(adamantane-1-carbonyl)-3-substituted thioureas.

In these studies, geometry optimization is a primary step, often carried out using the B3LYP functional with basis sets like 6-311++G(d,p). rsc.orgconicet.gov.arscispace.comresearchgate.net These calculations help in determining the most stable conformation of the molecule in the gaseous phase. For instance, in 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, DFT calculations have shown that the acyl thiourea (B124793) group prefers a planar 'S-shape' conformation, where the C=O and C=S bonds are oriented pseudo-antiperiplanar to each other. This conformation is often stabilized by an intramolecular hydrogen bond between an N-H group and the carbonyl oxygen. researchgate.netconicet.gov.ar

The computed geometric parameters, such as bond lengths and angles, are frequently compared with experimental data from X-ray crystallography to validate the computational model. For example, in a study of 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea, the calculated molecular structure was found to be in very good agreement with the experimental X-ray data. conicet.gov.ar

Frontier Molecular Orbitals (HOMO and LUMO) analysis is another critical aspect of these quantum-chemical studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are calculated to describe the electronic properties and reactivity of the molecule. semanticscholar.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity. semanticscholar.org For thiourea derivatives of 1-adamantanecarbonyl chloride, these calculations help in understanding their potential as bioactive molecules. semanticscholar.orgmdpi.com

The table below summarizes representative calculated data for a derivative of this compound.

| Computational Method | Molecule | Parameter | Calculated Value | Reference |

| B3LYP/6-311++G(d,p) | 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea | Dihedral Angle (Phenyl vs. Thiourea) | ~90° | conicet.gov.ar |

| B3LYP/6-311++G(**) | 1-(adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea | C=O Stretching Frequency (scaled) | ~1671 cm⁻¹ | researchgate.net |

| B3LYP/6-31G(d,p) | 1-benzoyl-3-p-tolylthiourea | HOMO-LUMO Gap | 4.88 eV | semanticscholar.org |

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) is a powerful tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For derivatives of this compound, such as 1-(adamantane-1-carbonyl)-3-halophenyl thioureas and adamantane-isothiourea hybrids, MESP analysis has been employed to understand their chemical reactivity and intermolecular interactions. rsc.orguzh.ch In these molecules, the most negative electrostatic potentials are generally located around the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively, identifying them as key sites for electrophilic interactions and hydrogen bond acceptance. mdpi.comuzh.ch Conversely, the protons on the adamantane (B196018) cage and any N-H groups exhibit positive potential, marking them as hydrogen bond donor sites. uzh.ch This analysis is crucial for rationalizing the observed crystal packing and for predicting how these molecules might interact with biological targets. mdpi.com

Analysis of Noncovalent Interactions: Hydrogen Bonding and Dispersion Effects

The bulky and lipophilic nature of the adamantane group significantly influences the noncovalent interactions that govern the supramolecular assembly of its derivatives in the solid state. These interactions are frequently studied using a combination of X-ray crystallography and computational methods like Hirshfeld surface analysis and PIXEL energy calculations.

Hirshfeld Surface Analysis: This technique provides a visual and quantitative way to explore intermolecular contacts in a crystal. For a series of 1-(adamantane-1-carbonyl)-3-substituted thioureas, Hirshfeld analysis has been used to decompose the crystal packing into specific intermolecular contacts. rsc.orgconicet.gov.ar A key finding is the significant contribution of H···H contacts, which is expected due to the hydrogen-rich surface of the adamantane cage. nih.gov For instance, in some adamantane-linked triazole derivatives, H···H interactions can account for over 50% of the total Hirshfeld surface. mdpi.com

Hydrogen Bonding: In derivatives containing amide or thiourea moieties, N–H···O and N–H···S hydrogen bonds are dominant interactions that often form predictable synthons, such as centrosymmetric dimers. rsc.orgtandfonline.com Weaker C–H···O, C–H···N, and C–H···π interactions also play a crucial role in stabilizing the crystal structures. nih.govmdpi.com The carbonyl oxygen of the 1-adamantanecarbonyl group is a frequent participant in these hydrogen bonds. researchgate.net

The table below summarizes the contributions of various intermolecular contacts for an adamantane-containing compound, as determined by Hirshfeld surface analysis.

| Compound | Contact Type | Contribution to Hirshfeld Surface | Reference |

| Adamantane-linked 1,2,4-triazole (B32235) derivative | H···H | 54.4% | mdpi.com |

| H···O/O···H | 15.2% | mdpi.com | |

| H···N/N···H | 9.2% | mdpi.com |

Molecular Docking and Molecular Dynamics Simulations: Insights into Ligand-Protein Binding

The adamantane scaffold is a popular "lipophilic bullet" in medicinal chemistry, used to anchor ligands into the hydrophobic pockets of biological targets. scispace.com Consequently, many derivatives of this compound have been synthesized and evaluated as enzyme inhibitors, with molecular docking and molecular dynamics (MD) simulations providing crucial insights into their binding modes.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. For example, adamantane-containing 1,2,4-triazole derivatives have been docked into the active site of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. mdpi.comnih.govnih.gov These studies often show that the adamantane moiety is buried deep within a hydrophobic pocket of the enzyme, forming favorable van der Waals interactions. mdpi.com The rest of the molecule then orients to form specific hydrogen bonds with key catalytic residues like Ser170 and Tyr183. mdpi.comnih.gov Similarly, adamantane derivatives have been studied as potential inhibitors for cyclooxygenase (COX) enzymes, where docking helps to rationalize their inhibitory activity. acs.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing its stability and the persistence of key interactions. For benzohomoadamantane-derived inhibitors of soluble epoxide hydrolase (sEH), MD simulations suggested that the bulky scaffold induces conformational rearrangements in the enzyme to better accommodate and stabilize the ligand. acs.org For potential Alzheimer's disease therapeutics, MD simulations of adamantane-thiadiazole derivatives bound to acetylcholinesterase have been used to confirm the stability of the docked pose and the crucial binding interactions over a simulation time of 100 nanoseconds. tandfonline.com

The table below presents typical results from molecular docking studies of adamantane derivatives.

| Target Enzyme | Adamantane Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 11β-HSD1 | Adamantane-linked 1,2,4-triazole | -7.50 to -8.92 | Ser170, Tyr183 | mdpi.comnih.gov |

| COX-2 | Adamantane-thiazolidinone | -12.54 | (Not specified) | mdpi.com |

| Acetylcholinesterase | Adamantane-thiadiazole | (Not specified) | (Not specified) | tandfonline.com |

| COX-1 | 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | -6.4 | (Not specified) | acs.org |

Transition State Theory and Reaction Path Analysis

While specific transition state analyses for reactions involving this compound itself are not readily found, computational studies on related reactions provide a framework for understanding its reactivity. DFT calculations are commonly used to map the potential energy surface of a reaction, locate transition states (TS), and calculate activation energy barriers.

For instance, in the nickel-catalyzed cross-coupling of various acyl chlorides, DFT calculations have been used to delineate the reaction mechanism. oaes.ccoaepublish.comresearchgate.net These studies typically show that the rate-determining step is the oxidative addition of the acyl chloride to the Ni(0) catalyst. researchgate.netacs.org Although this compound was not the primary substrate in these specific theoretical analyses, the principles apply. The bulky adamantyl group would be expected to influence the steric environment around the transition state, potentially affecting the reaction rate.

In another example, the reaction of acyl chlorides with phosphinidene (B88843) precursors was investigated using both experiments and DFT calculations. researchgate.netrsc.orgrsc.org The computational results revealed a mechanism involving nucleophilic attack by the phosphinidene on the carbonyl carbon, followed by rearrangement. The calculated lowest energy pathway, including all intermediates and transition states, provided a detailed picture of the reaction energetics. researchgate.net Such an analysis for a reaction involving this compound would similarly elucidate the step-by-step process, revealing the structure and energy of the transition state and helping to rationalize the observed product formation.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is routinely used to confirm the identity and purity of 1-adamantanecarbonyl chloride and its reaction products. rsc.orgresearchgate.netresearchgate.net The highly symmetric and rigid adamantane (B196018) cage provides a distinct NMR fingerprint.

In ¹H NMR spectroscopy, the protons on the adamantane cage of this compound give rise to characteristic signals in the aliphatic region. Due to the molecule's symmetry, the 15 protons are chemically non-equivalent but often result in broad, overlapping multiplets. The protons are typically found at three distinct positions on the cage.

¹³C NMR spectroscopy is equally vital for confirming the carbon framework. The spectrum of this compound will show a signal for the carbonyl carbon (C=O) in the downfield region, typically around 175-185 ppm, which is characteristic of acyl chlorides. The adamantane cage itself produces four distinct signals corresponding to the quaternary bridgehead carbon attached to the carbonyl group, the other three bridgehead methine carbons (-CH), the six methylene (B1212753) carbons (-CH2-), and the three bridgehead methine carbons further from the carbonyl group. Spectral analysis is essential for confirming the structure of newly synthesized derivatives. mdpi.com

Table 1: Typical NMR Chemical Shift Data for this compound Note: Exact chemical shifts (δ) can vary based on the solvent and spectrometer frequency.

| Nucleus | Position | Typical Chemical Shift (ppm) |

| ¹³C | Carbonyl (C=O) | ~176 |

| ¹³C | Adamantane C1 | ~49 |

| ¹³C | Adamantane C3,5,7 (CH) | ~36 |

| ¹³C | Adamantane C2,8,9 (CH₂) | ~38 |

| ¹³C | Adamantane C4,6,10 (CH₂) | ~28 |

| ¹H | Adamantane CH | ~2.0-2.1 |

| ¹H | Adamantane CH₂ | ~1.7-1.9 |

Fourier Transform Infrared (FTIR) Spectroscopy: Vibrational Analysis and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretching vibration. rsc.org This intense peak typically appears at a high wavenumber, around 1790-1815 cm⁻¹, which is characteristic for an acyl chloride. The high frequency is due to the electron-withdrawing effect of the chlorine atom.

The spectrum also displays strong C-H stretching vibrations from the adamantane cage, usually in the 2850-2960 cm⁻¹ region. libretexts.org C-C bond vibrations and various bending modes appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org In studies of derivatives, such as amides or esters formed from this compound, FTIR is used to monitor the reaction by observing the disappearance of the acyl chloride C=O stretch and the appearance of a new carbonyl stretch at a lower frequency (e.g., ~1650 cm⁻¹ for an amide). researchgate.net This technique is also invaluable for analyzing intermolecular interactions, such as hydrogen bonding in derivatives, which can cause significant shifts in the vibrational frequencies of the involved functional groups. rsc.orgnih.gov

Table 2: Key FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Chloride | 1790 - 1815 | Strong |

| C-H Stretch | Alkane (Adamantane) | 2850 - 2960 | Strong |

| C-Cl Stretch | Acyl Chloride | 700 - 850 | Medium-Strong |

| C-C Stretch/Bend | Alkane (Adamantane) | 800 - 1470 | Medium-Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. rsc.orgresearchgate.net The nominal molecular weight of this compound (C₁₁H₁₅ClO) is approximately 198.69 g/mol . nist.govsigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z ≈ 198 and 200 in a roughly 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. One of the most prominent peaks in the mass spectrum corresponds to the loss of the chlorine atom, resulting in the adamantoyl cation [Ad-C=O]⁺ at m/z = 163. The most stable and often base peak is the adamantyl cation [C₁₀H₁₅]⁺ at m/z = 135, formed by the subsequent loss of carbon monoxide (CO) from the adamantoyl cation. This fragmentation is highly characteristic of adamantane carbonyl compounds.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Fragment Lost |

| 198/200 | [C₁₁H₁₅ClO]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₁H₁₅O]⁺ | Cl |

| 135 | [C₁₀H₁₅]⁺ | Cl, CO |

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to unambiguously confirm their molecular structure and to analyze their packing in the crystal lattice. rsc.orgresearchgate.net

These studies provide exact bond lengths, bond angles, and torsion angles. For adamantane-containing compounds, X-ray diffraction confirms the rigid, strain-free chair conformation of the fused cyclohexane (B81311) rings. researchgate.net Furthermore, it reveals the conformational orientation of the carbonyl group relative to the adamantane cage. Crucially, this technique allows for the detailed study of non-covalent interactions, such as intermolecular hydrogen bonds (e.g., N-H···O=C or N-H···S) in thiourea (B124793) or amide derivatives, which govern the supramolecular assembly and crystal packing of the molecules. rsc.orgnih.gov

Spectrophotometric Assays in Biological Evaluations (e.g., MTT analysis for cytotoxicity)

While this compound itself is primarily a synthetic reagent, its derivatives are often evaluated for biological activity. Spectrophotometric assays are fundamental tools in these evaluations. nih.govnih.gov A prominent example is the MTT assay, which is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability or cytotoxicity. mdpi.comrsc.org

In a typical study, cancer cell lines are treated with various concentrations of newly synthesized adamantane derivatives. nih.govrsc.org The MTT reagent, a yellow tetrazolium salt, is reduced by metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. A spectrophotometer is used to measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm). nih.gov A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, allowing for the determination of parameters like the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). rsc.orgnih.gov

High-Throughput Experimentation (HTE) in Reaction Optimization and Scope Studies

High-Throughput Experimentation (HTE) involves the use of automation and miniaturized parallel reactors to rapidly screen a large number of reaction conditions or substrates. While specific HTE studies on this compound are not extensively documented in the provided context, the principles of HTE are highly applicable to its use in synthesis.

For instance, when developing new synthetic methods using this compound as a building block, HTE can be employed to efficiently optimize reaction parameters such as catalyst, solvent, temperature, and stoichiometry. This approach accelerates the discovery of ideal conditions for synthesizing libraries of adamantane derivatives. By running dozens or hundreds of reactions in parallel on a small scale, researchers can quickly explore the reaction scope, testing the compatibility of this compound with a wide array of nucleophiles or coupling partners. This significantly speeds up the process of identifying lead compounds for further biological evaluation. rsc.org

Future Directions and Interdisciplinary Research with 1 Adamantanecarbonyl Chloride

Advances in Medicinal Chemistry and Drug Discovery

1-Adamantanecarbonyl chloride is a key starting material for introducing the adamantane (B196018) moiety into biologically active molecules. dakenchem.com This scaffold is prized in drug design for its ability to enhance lipophilicity, improve metabolic stability, and provide a bulky, three-dimensional structure that can optimize interactions with biological targets.

The adamantane cage is a well-established pharmacophore in antiviral drug discovery, with derivatives like amantadine (B194251) and rimantadine (B1662185) having been used against influenza viruses. nih.gov The future in this area involves using this compound to synthesize more complex and targeted antiviral agents. guidechem.com Researchers are focused on creating new derivatives to overcome viral resistance and broaden the spectrum of activity.